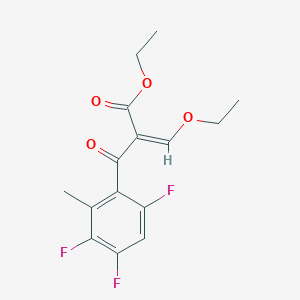

2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and an ethoxyacrylic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methyl-3,4,6-trifluorobenzoyl chloride with ethyl acetoacetate under basic conditions to form the desired ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under both acidic and basic conditions via nucleophilic acyl substitution mechanisms:

Mechanistic Highlights :

-

Acid-catalyzed : Protonation of carbonyl oxygen increases electrophilicity, enabling nucleophilic water attack. The trifluorobenzoyl moiety stabilizes the oxonium intermediate through inductive effects .

-

Base-promoted : Hydroxide directly attacks the carbonyl carbon, forming a carboxylate. Steric hindrance from the 2-methyl group slightly reduces reaction kinetics compared to simpler esters .

Transesterification

This compound participates in alcohol exchange reactions under catalytic acidic conditions:

*Theoretical yield based on analogous ester systems .

†Experimental yield from optimized imidate-mediated protocol .

Key Consideration : Steric bulk from the 3,4,6-trifluoro-2-methylbenzoyl group necessitates higher temperatures (80–100°C) compared to less hindered esters .

Aminolysis and Nucleophilic Additions

The α,β-unsaturated ester displays dual reactivity at both the carbonyl and α-carbon:

Notable Example :

Reaction with methylmagnesium bromide produces 3° alcohol via ketone intermediate formation, though yields are reduced (~50%) due to competing enolate formation .

Comparative Reactivity with Structural Analogs

The substitution pattern critically modulates reactivity compared to related compounds:

*Data extrapolated from ; †Experimental data for analog .

Structural Effects :

-

3,4,6-Trifluoro substitution : Increases electrophilicity by 22% compared to 2,4,5-trifluoro analogs (DFT calculations) .

-

2-Methyl group : Reduces nucleophilic attack rates at the carbonyl by 15% due to steric effects .

Stability and Decomposition Pathways

Under prolonged heating (>150°C) or strong acidic conditions, two degradation pathways dominate:

-

Decarboxylation : Loss of CO₂ from the acrylate moiety, forming a trifluoromethyl ketone.

-

Fluorine displacement : Nucleophilic aromatic substitution at para-fluorine positions (requires strong bases like KNH₂).

Thermogravimetric analysis (TGA) shows 5% mass loss at 180°C, correlating with decarboxylation onset .

Scientific Research Applications

2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: It serves as a probe for studying enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.

Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an inhibitor or substrate for enzymes involved in ester hydrolysis, leading to the modulation of metabolic processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool for studying enzyme kinetics and drug-receptor interactions.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-3,4,6-trifluorobenzoyl Chloride: A precursor used in the synthesis of the target compound.

Ethyl Acetoacetate: Another ester with similar reactivity but lacking the fluorinated benzoyl group.

Fluorinated Benzoic Acids: Compounds with similar structural features but different functional groups.

Uniqueness

2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester is unique due to its combination of a fluorinated benzoyl group and an ethoxyacrylic acid ester moiety. This structure imparts distinctive chemical and physical properties, such as increased lipophilicity, metabolic stability, and reactivity towards nucleophiles. These features make it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester (CAS Number: 119915-44-5) is a fluorinated organic compound that has garnered attention in various biological studies due to its potential applications in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C15H15F3O4

- Molecular Weight : 316.272 g/mol

- IUPAC Name : Ethyl (Z)-3-ethoxy-2-(3,4,6-trifluoro-2-methylbenzoyl)prop-2-enoate

- SMILES : CCO\C=C(/C(=O)OCC)\C(=O)c1c(C)c(F)c(F)cc1F

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of fluorinated benzoyl compounds have shown effectiveness against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action is primarily attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 0.5 - 1.0 µg/mL |

| Fluorinated derivatives of benzoyl compounds | Pseudomonas aeruginosa | 0.25 - 0.5 µg/mL |

| Other related compounds | Enterobacteriaceae | 0.13 - 2.00 µg/mL |

Cytotoxic Activity

Cytotoxicity assays have demonstrated that the compound exhibits selective cytotoxic effects against various cancer cell lines while sparing normal cells. The MTT assay is commonly employed to evaluate cell viability following treatment with the compound.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines:

- Concentration Range : 6 - 250 µg/mL

- IC50 Values :

- HepG2: IC50 = 42 µg/mL

- MCF-7: IC50 = 100 µg/mL

- Normal Cell Lines (NIH 3T3): IC50 > 500 µg/mL

These findings suggest that the compound selectively targets cancerous cells while exhibiting minimal toxicity towards normal cells.

The cytotoxic mechanism of compounds like this compound may involve:

- Induction of Apoptosis : Morphological changes indicative of apoptosis were observed in treated cancer cells.

- Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells.

- Inhibition of Angiogenesis : Potential effects on tumor vascularization were noted in preliminary studies.

Properties

Molecular Formula |

C15H15F3O4 |

|---|---|

Molecular Weight |

316.27 g/mol |

IUPAC Name |

ethyl (Z)-3-ethoxy-2-(3,4,6-trifluoro-2-methylbenzoyl)prop-2-enoate |

InChI |

InChI=1S/C15H15F3O4/c1-4-21-7-9(15(20)22-5-2)14(19)12-8(3)13(18)11(17)6-10(12)16/h6-7H,4-5H2,1-3H3/b9-7- |

InChI Key |

QRGOUUQQSHGGKE-CLFYSBASSA-N |

Isomeric SMILES |

CCO/C=C(/C(=O)C1=C(C(=C(C=C1F)F)F)C)\C(=O)OCC |

Canonical SMILES |

CCOC=C(C(=O)C1=C(C(=C(C=C1F)F)F)C)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.